

3-[(2-Fluorophenoxy)methyl]piperidine: Technical Monograph & Synthesis Guide

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Compound of Interest

Compound Name: 3-[(2-Fluorophenoxy)methyl]piperidine

CAS No.: 768358-04-9

Cat. No.: B1370833

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Part 1: Chemical Identity & Core Properties

This molecule represents a "privileged scaffold" in medicinal chemistry—specifically, a 3-substituted piperidine ether. It serves as a simplified, des-aryl structural analog to potent Serotonin Reuptake Inhibitors (SSRIs) such as Paroxetine, and is frequently utilized in Fragment-Based Drug Discovery (FBDD) to probe the steric and electronic requirements of the orthosteric binding site in monoamine transporters (SERT, NET, DAT).

Nomenclature & Identification

Property	Detail
IUPAC Name	3-[(2-Fluorophenoxy)methyl]piperidine
Common Synonyms	3-(2-Fluorophenoxy)methylpiperidine; Piperidine, 3-[(2-fluorophenoxy)methyl]-
CAS Number	768358-04-9
Molecular Formula	C ₁₂ H ₁₆ FNO
Molecular Weight	209.26 g/mol
SMILES	<chem>FC1=CC=CC=C1OCC2CNCCC2</chem>
InChI Key	DFSSBGQXURBSLS-UHFFFAOYSA-N

Physicochemical Profile[2][3][4][5][6][7][8][9][10]

- LogP (Predicted): ~2.3 – 2.6 (Optimal for BBB penetration).
- pKa (Piperidine Nitrogen): ~9.8 (Predominantly protonated at physiological pH).
- H-Bond Donors: 1 (Amine).
- H-Bond Acceptors: 2 (Ether oxygen, Fluorine).

Part 2: Medicinal Chemistry Context[5][6][7][10][11]

The "Ortho-Fluoro" Effect

The specific inclusion of the 2-fluorine atom on the phenoxy ring is not arbitrary. In medicinal chemistry, this substitution serves three distinct mechanistic functions:

- **Metabolic Blockade:** The fluorine atom blocks the metabolically labile ortho-position, preventing hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6), thereby extending the compound's half-life ().
- **Conformational Locking:** The high electronegativity of fluorine induces a dipole-dipole interaction with the ether oxygen, restricting the rotation of the phenyl ring. This "pre-organizes" the molecule into a bioactive conformation that often favors binding to the S1 pocket of the Serotonin Transporter (SERT).
- **Lipophilicity Modulation:** Fluorine substitution increases lipophilicity (value) without the steric bulk of a methyl or chloro group, facilitating passive diffusion across the Blood-Brain Barrier (BBB).

Structural Homology

This scaffold acts as the "minimal pharmacophore" for several blockbuster drugs. It retains the critical basic amine (protonated at pH 7.4) and the aromatic lipophile connected by a flexible linker.

- vs. Paroxetine: Lacks the 4-(4-fluorophenyl) group and the benzodioxole moiety, making it a valuable "negative control" or starting fragment to test the necessity of the secondary aromatic ring.
- vs. Femoxetine: Structurally homologous but lacks the 4-position substitution.

Part 3: Synthesis Protocol (Mitsunobu Route)[6]

Experimental Rationale: Direct nucleophilic substitution (SN2) of 2-fluorophenol with a 3-halomethylpiperidine is often low-yielding due to the competing nucleophilicity of the piperidine nitrogen and potential polymerization. Therefore, the Mitsunobu Etherification using an N-protected piperidine alcohol is the authoritative, self-validating protocol.

Reagents & Materials[4][7][8][9][11][12][13]

- Starting Material A: N-Boc-3-piperidinemethanol (CAS: 116574-71-1).
- Starting Material B: 2-Fluorophenol (CAS: 367-12-4).
- Coupling Agents: Triphenylphosphine (), Diisopropyl azodicarboxylate (DIAD).
- Solvent: Anhydrous Tetrahydrofuran (THF).
- Deprotection Agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step Methodology

Phase 1: Ether Formation (Mitsunobu)

- Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-piperidinemethanol (1.0 eq), 2-Fluorophenol (1.1 eq), and (1.2 eq) in anhydrous THF (0.1 M concentration).
- Activation: Cool the solution to 0°C under an inert nitrogen atmosphere.
- Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.

- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.
- Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (). Filter off the solid.
- Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate the intermediate: tert-butyl **3-[(2-fluorophenoxy)methyl]piperidine-1-carboxylate**.

Phase 2: N-Boc Deprotection

- Dissolution: Dissolve the intermediate in DCM (5 mL/mmol).
- Acidolysis: Add TFA (20 eq) dropwise at 0°C.
- Cleavage: Stir at room temperature for 2 hours.
- Free Basing (Critical for Bioassays): Concentrate the reaction to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous until the aqueous layer is pH ~9.
- Isolation: Dry the organic layer over , filter, and concentrate to yield the free base **3-[(2-Fluorophenoxy)methyl]piperidine** as a pale yellow oil.
- Salt Formation (Optional): Treat with 1.0 eq of HCl in dioxane to generate the stable hydrochloride salt for storage.

Part 4: Visualization of Workflows

Synthetic Pathway Logic

The following diagram illustrates the convergent synthesis strategy, highlighting the orthogonal protection used to ensure chemoselectivity.

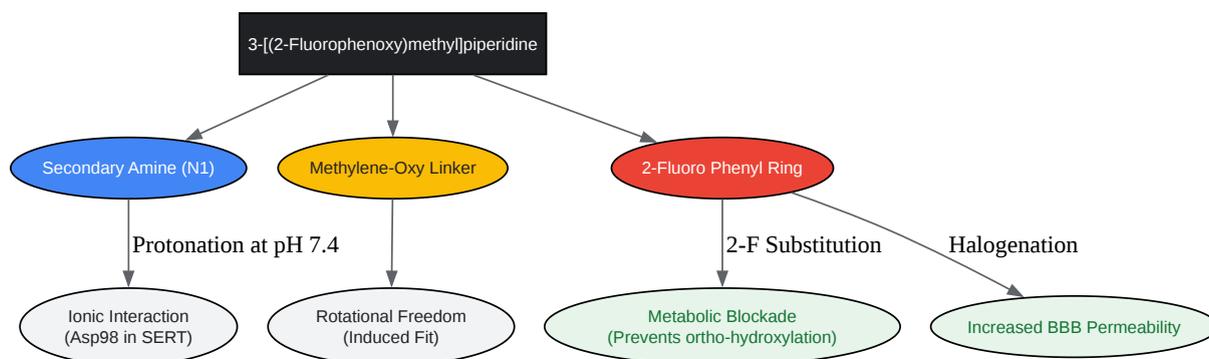


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Figure 1: Convergent synthesis via Mitsunobu etherification followed by acidolytic deprotection.

SAR & Pharmacophore Mapping

This diagram explains why this molecule binds to monoamine transporters, mapping chemical features to biological effects.



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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold features to biological outcomes.

Part 5: References

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Sources

- [1. 3-\[\(2-fluorophenoxy\)methyl\]piperidine | 768358-04-9 \[chemnet.com\]](#)
- [2. amerigoscientific.com \[amerigoscientific.com\]](#)
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